molecular formula C15H14ClN5O2 B11047533 3-(2-chloro-3-pyridyl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

3-(2-chloro-3-pyridyl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11047533
M. Wt: 331.76 g/mol
InChI Key: DQACUIOYHFSDPK-UHFFFAOYSA-N
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Description

3-(2-chloro-3-pyridyl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridyl group, a pyrrol group, and an oxadiazole ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-3-pyridyl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Introduction of the Pyridyl Group: The pyridyl group is often introduced via a nucleophilic substitution reaction, where a chloro-pyridine derivative reacts with a nucleophile.

    Attachment of the Pyrrol Group: The pyrrol group can be attached through a condensation reaction involving a pyrrol derivative and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrol and oxadiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloro group on the pyridyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chloro group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of multiple functional groups makes it a versatile candidate for bioactive molecule development.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It might also find use in the agricultural sector as a potential pesticide or herbicide.

Mechanism of Action

The mechanism by which 3-(2-chloro-3-pyridyl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloro-3-pyridyl)-N-[(1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
  • 3-(2-chloro-3-pyridyl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-thiadiazole-5-carboxamide

Uniqueness

Compared to similar compounds, 3-(2-chloro-3-pyridyl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide stands out due to the presence of both the oxadiazole ring and the dimethyl-pyrrol group. This unique combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14ClN5O2

Molecular Weight

331.76 g/mol

IUPAC Name

3-(2-chloropyridin-3-yl)-N-[(1,5-dimethylpyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H14ClN5O2/c1-9-5-6-10(21(9)2)8-18-14(22)15-19-13(20-23-15)11-4-3-7-17-12(11)16/h3-7H,8H2,1-2H3,(H,18,22)

InChI Key

DQACUIOYHFSDPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C)CNC(=O)C2=NC(=NO2)C3=C(N=CC=C3)Cl

Origin of Product

United States

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